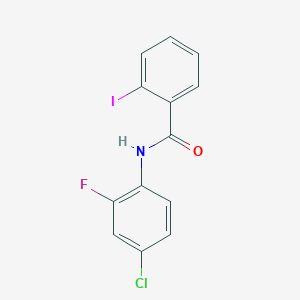![molecular formula C16H11FO3S B7607065 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one](/img/structure/B7607065.png)
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a sulfanylmethyl moiety, which is further connected to a hydroxychromen-2-one core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Sulfide Intermediate: The reaction begins with the nucleophilic substitution of a fluorophenyl halide with a thiol compound to form the fluorophenyl sulfide intermediate.
Coupling with Chromen-2-one Derivative: The fluorophenyl sulfide intermediate is then coupled with a chromen-2-one derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chromen-2-one core or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
- 4-[(2-Chlorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
- 4-[(2-Bromophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
Uniqueness
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(2-fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-13-3-1-2-4-15(13)21-9-10-7-16(19)20-14-8-11(18)5-6-12(10)14/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGUDNZOSRBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Carbamoylthiophen-2-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7606988.png)

![2-Chloro-5-[(4-cyanothiophen-2-yl)methylamino]benzoic acid](/img/structure/B7607007.png)




![N-(2-sulfamoylethyl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7607039.png)



![1-ethyl-2-methyl-N-[(3R)-pyrrolidin-3-yl]imidazole-4-sulfonamide](/img/structure/B7607076.png)

![2-[Butan-2-yl-(5-iodothiophene-3-carbonyl)amino]acetic acid](/img/structure/B7607090.png)
